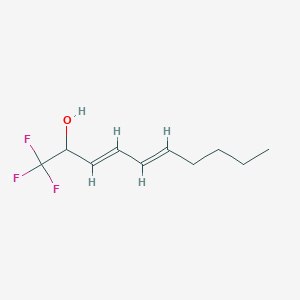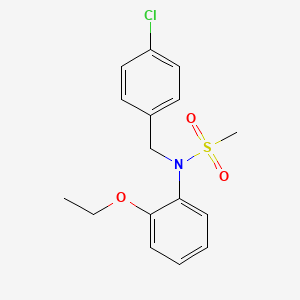
1,1,1-Trifluorodeca-3,5-dien-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluorodeca-3,5-dien-2-ol: is an organic compound with the molecular formula C10H15F3O and a molecular weight of 208.22 g/mol . It is characterized by the presence of three fluorine atoms attached to the first carbon atom and a hydroxyl group attached to the second carbon atom in a deca-3,5-diene structure. This compound is typically a yellow to colorless oil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Trifluorodeca-3,5-dien-2-ol can be achieved through various organic synthesis methods. One common approach involves the reaction of a trifluoromethylated precursor with a suitable diene under controlled conditions. For instance, the reaction of trifluoromethylated alkene with a diene in the presence of a catalyst can yield the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like diisopropylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluorodeca-3,5-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds in the diene structure can be reduced to form saturated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Formation of trifluorodeca-3,5-dien-2-one.
Reduction: Formation of 1,1,1-trifluorodecane.
Substitution: Formation of methoxy-substituted derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluorodeca-3,5-dien-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluorodeca-3,5-dien-2-ol involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways by binding to enzymes or receptors. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and developing therapeutic agents .
Comparaison Avec Des Composés Similaires
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-Trifluoro-2-methyl-3-buten-2-ol
Comparison: 1,1,1-Trifluorodeca-3,5-dien-2-ol is unique due to its longer carbon chain and the presence of two double bonds in the diene structure. This structural difference imparts distinct chemical and physical properties compared to similar compounds. For instance, the longer carbon chain may influence its solubility and reactivity, making it suitable for specific applications where shorter-chain analogs may not be effective .
Propriétés
Formule moléculaire |
C10H15F3O |
|---|---|
Poids moléculaire |
208.22 g/mol |
Nom IUPAC |
(3E,5E)-1,1,1-trifluorodeca-3,5-dien-2-ol |
InChI |
InChI=1S/C10H15F3O/c1-2-3-4-5-6-7-8-9(14)10(11,12)13/h5-9,14H,2-4H2,1H3/b6-5+,8-7+ |
Clé InChI |
JVUDLSOQSWFXOZ-BSWSSELBSA-N |
SMILES isomérique |
CCCC/C=C/C=C/C(C(F)(F)F)O |
SMILES canonique |
CCCCC=CC=CC(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)



![2-[(3aR,4R,7S,7aS)-5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl]pentanedioic acid](/img/structure/B14130779.png)





![1-[3-(2-Methylpiperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14130817.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
